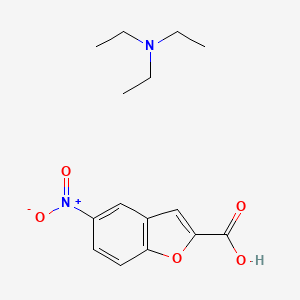![molecular formula C22H19ClN4O2 B2573253 N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-76-7](/img/structure/B2573253.png)
N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyridine ring. These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazole ring can participate in various organic reactions .Applications De Recherche Scientifique
Antitubercular Activity
Research on derivatives structurally related to N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has shown promising antitubercular activity. For instance, 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide exhibited significant in vitro efficacy against M. tuberculosis, with a minimum inhibitory concentration (MIC) comparable to isoniazid (INH), a primary antitubercular medication. The modification of the isoniazid structure to include N-substituted pyridine derivatives demonstrated significant activity against both INH-sensitive and INH-resistant non-tuberculous mycobacteria (M. Asif, 2014).
Heterocyclic Chemistry
The compound's core structure is related to pyrazolo[4,3-c]pyridine, which is a scaffold for the synthesis of various heterocyclic compounds. Such structures are valuable as building blocks in heterocyclic chemistry, offering routes to synthesize compounds like pyrazolo-imidazoles, thiazoles, and others. These compounds have found applications in drug development due to their diverse biological activities (M. A. Gomaa & H. Ali, 2020).
Organic Synthesis and Catalysis
N-oxide derivatives, including structures akin to the compound , have showcased their utility as versatile synthetic intermediates in organic synthesis and catalysis. Their applications span from metal complexes formation, catalysts design, asymmetric synthesis, and more. This versatility highlights the potential of such compounds in advancing organic chemistry and drug development (Dongli Li et al., 2019).
Pharmacological Profile Improvement
Derivatives of pyrrolidin-2-one, which share structural features with the compound in focus, have been studied for their potential to facilitate memory processes and attenuate cognitive function impairment. These studies provide insight into the relationship between the stereochemistry of such compounds and their pharmacological properties, offering a pathway for the development of more effective CNS agents (G. Veinberg et al., 2015).
Kinase Inhibition
The pyrazolo[4,3-c]pyridine scaffold is also significant in the design of kinase inhibitors, particularly because of its ability to bind to kinases in multiple modes. This versatility has led to the development of inhibitors targeting a broad range of kinases, underscoring the therapeutic potential of compounds based on this structure in cancer treatment and other diseases where kinase activity is dysregulated (Steve Wenglowsky, 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-26-12-17(21(28)24-15-10-9-14(2)19(23)11-15)20-18(13-26)22(29)27(25-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNVCYRJLZGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2573170.png)
![3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B2573172.png)
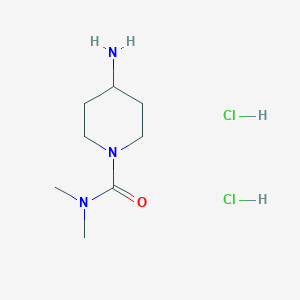
![2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2573174.png)
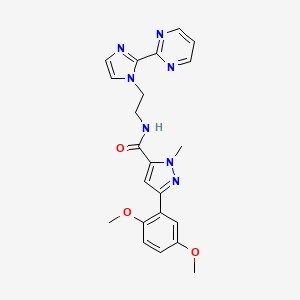
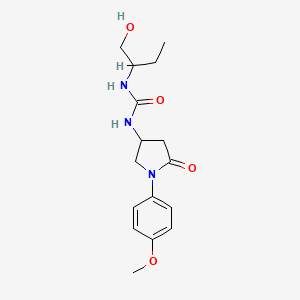
![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2573182.png)
![3-({[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-4-methoxybenzamide](/img/structure/B2573183.png)
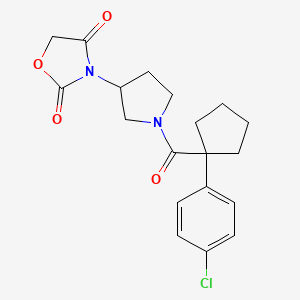
![N-(2-furylmethyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2573186.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2573188.png)
